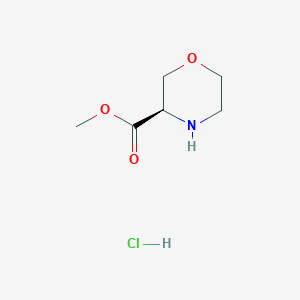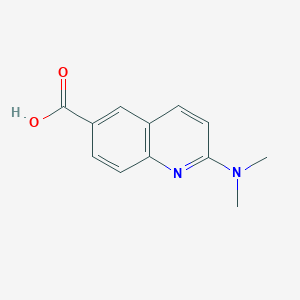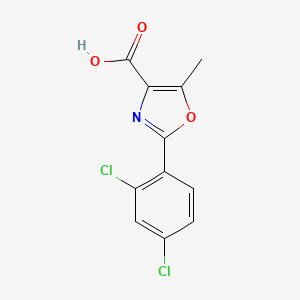
2-(2,4-Dichlorophenyl)-5-methyl-1,3-oxazole-4-carboxylic acid
Overview
Description
2,4-Dichlorophenylacetic acid is a colorless crystalline solid with a medicinal odor . It is a useful research chemical .
Synthesis Analysis
A salt-assisted liquid-liquid extraction (SALLE) technique coupled with high-performance liquid chromatography (HPLC) was developed for determination of 2,4-dichlorophenoxyacetic acid (2,4-D) in water and edible seeds samples .Molecular Structure Analysis
The molecular formula of 2,4-Dichlorophenylacetic acid is C8H6Cl2O2 . The InChI is InChI=1S/C8H6Cl2O2/c9-6-2-1-5 (3-8 (11)12)7 (10)4-6/h1-2,4H,3H2, (H,11,12) and the Canonical SMILES is C1=CC (=C (C=C1Cl)Cl)CC (=O)O .Chemical Reactions Analysis
The performance data of the quantitative HPLC analysis and confirmatory HPLC analysis were comparable for 2,4-D .Physical And Chemical Properties Analysis
The molecular weight of 2,4-Dichlorophenylacetic acid is 205.03 g/mol .Scientific Research Applications
Synthesis and Chemical Transformations
Researchers have developed methods for synthesizing derivatives of 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acids and explored their transformations, highlighting the chemical versatility and potential for creating functionally diverse molecules from the base compound (Prokopenko et al., 2010). Another study focused on creating novel 4-substituted arylidene derivatives to investigate their photophysical and nonlinear optical behavior, indicating applications in materials science (Murthy et al., 2013).
Biological Activity
The antimicrobial and anticancer properties of certain derivatives have been explored, demonstrating the potential therapeutic uses of compounds within this chemical family. Schiff base sulfur ether derivatives containing a 1,2,4-triazole unit showed significant antifungal activity (Zheng Yu-gu, 2015). Similarly, new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones were synthesized and evaluated for their antimicrobial activities, indicating the broad-spectrum biological relevance of these compounds (Patel & Shaikh, 2011).
Optical and Material Applications
Derivatives of 2-(2,4-Dichlorophenyl)-5-methyl-1,3-oxazole-4-carboxylic acid have been studied for their optical properties, including their potential use in nonlinear optical applications. This research suggests the compounds' suitability for optical limiting applications, a critical feature in protecting optical sensors and human eyesight from intense light sources (Murthy et al., 2013).
Antimicrobial and Anticancer Agents
The antimicrobial and anticancer activities of newly synthesized compounds incorporating 1,3-oxazole structures have been the subject of recent studies, showing promising results against pathogenic strains and cancer cell lines, thus indicating potential for pharmaceutical development (Katariya et al., 2021).
Safety And Hazards
properties
IUPAC Name |
2-(2,4-dichlorophenyl)-5-methyl-1,3-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2NO3/c1-5-9(11(15)16)14-10(17-5)7-3-2-6(12)4-8(7)13/h2-4H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJLLGUGBZRMWIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=C(C=C(C=C2)Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dichlorophenyl)-5-methyl-1,3-oxazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methanamine](/img/structure/B1453849.png)

![3-[5-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid](/img/structure/B1453852.png)
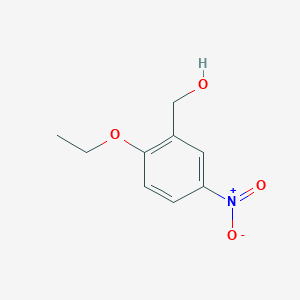
![6-chloro-N-[2-(4-methoxyphenyl)ethyl]pyridazin-3-amine](/img/structure/B1453857.png)

![1-{[2-(Trifluoromethyl)phenyl]methyl}piperidin-4-ol](/img/structure/B1453859.png)

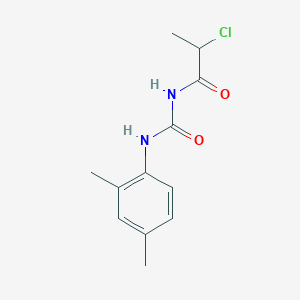
![2-{[(4-Chlorophenyl)methyl]amino}-3-methylbutanoic acid hydrochloride](/img/structure/B1453862.png)


